molecular formula C13H8F2O3 B6400261 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid CAS No. 1261964-89-9

4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6400261
CAS No.: 1261964-89-9
M. Wt: 250.20 g/mol
InChI Key: IJHANDNKWILNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid is a chemical compound of interest in pharmaceutical and medicinal chemistry research. As a derivative of benzoic acid featuring both a hydroxy substituent and a difluorophenyl ring, it serves as a potential building block for the synthesis of more complex molecules. The presence of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Researchers may utilize this compound as a key intermediate in developing novel active ingredients, analogous to how the structurally similar compound Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) is a non-steroidal anti-inflammatory drug (NSAID) . Its molecular framework makes it a candidate for probing structure-activity relationships (SAR) in various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHANDNKWILNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689714
Record name 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-89-9
Record name 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The process begins with deprotonation of a sterically hindered phenol (e.g., 2,6-dialkylphenol) using sodium hydride or lithium hydride in a dry dipolar aprotic solvent such as N,N-dimethylformamide (DMF). For 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, the starting material would require a 2,5-difluorophenyl group at the para position relative to the hydroxyl group. The phenolate intermediate reacts with carbon dioxide at 70–80°C, followed by quenching with methanol and acidification to precipitate the product.

Critical Parameters :

  • Solvent : DMF ensures solubility of both the phenol and phenolate.

  • Hydride Ratio : A 1.25–2:1 molar ratio of hydride to phenol maximizes phenolate formation while minimizing side reactions.

  • CO₂ Exposure : A three-fold excess of CO₂ ensures complete carboxylation.

Hypothetical Adaptation :
Substituting 2,6-di-t-butylphenol with 3-(2,5-difluorophenyl)phenol could yield the target compound. However, steric hindrance from the difluorophenyl group may necessitate higher temperatures or prolonged reaction times.

Multi-Step Functionalization via Nitroarene Intermediates

CN101020628A outlines a six-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene, emphasizing methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. This framework can be reconfigured for the target molecule.

Synthetic Route Design

  • Methoxylation : Introduce methoxy groups at strategic positions to direct subsequent reactions.

  • Reduction : Convert nitro groups to amines using iron powder in aqueous acidic conditions.

  • Bromination : Utilize N-bromosuccinimide (NBS) in DMF to install bromine atoms.

  • Deamination : Replace amino groups with hydrogen using orthophosphoric acid.

  • Cyanation : Employ cuprous cyanide to introduce nitrile groups.

  • Hydrolysis : Convert nitriles to carboxylic acids under acidic conditions.

Adaptation Challenges :

  • Positioning the 2,5-difluorophenyl moiety early in the synthesis requires careful selection of starting materials.

  • Bromination and cyanation steps must avoid displacing fluorine atoms, necessitating mild conditions.

Alternative Strategies: Cross-Coupling and Direct Functionalization

Suzuki-Miyaura Coupling

Aryl boronic acids containing pre-installed fluorine atoms could couple with a brominated hydroxybenzoic acid precursor. For example:

4-Bromo-3-methoxybenzoic acid+2,5-Difluorophenylboronic acidPd catalyst4-(2,5-Difluorophenyl)-3-methoxybenzoic acid\text{4-Bromo-3-methoxybenzoic acid} + \text{2,5-Difluorophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-(2,5-Difluorophenyl)-3-methoxybenzoic acid}

Subsequent demethylation (e.g., using BBr₃) would yield the hydroxyl group.

Friedel-Crafts Acylation

Introducing the carboxylic acid via acylation of a difluorophenyl-containing arene:

1,3-Difluoro-4-(2,5-difluorophenyl)benzene+Acetyl chlorideAlCl₃4-(2,5-Difluorophenyl)-3-acetylbenzoic acid\text{1,3-Difluoro-4-(2,5-difluorophenyl)benzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl₃}} \text{4-(2,5-Difluorophenyl)-3-acetylbenzoic acid}

Oxidation of the acetyl group to carboxylic acid and hydrolysis of protecting groups would complete the synthesis.

Comparative Analysis of Methodologies

Method Steps Yield Range Key Advantages Challenges
Carboxylation3–485–95%High yield, minimal purificationSteric hindrance from fluorophenyl groups
Multi-Step Functional670–85%Regioselective controlLengthy process, side reactions
Suzuki Coupling4–565–80%Modular, adaptableRequires palladium catalysts
Friedel-Crafts3–450–70%Direct acylationPoor regioselectivity, acidic conditions

Efficiency Metrics :

  • Atom Economy : Carboxylation > Suzuki > Multi-Step > Friedel-Crafts.

  • Scalability : Carboxylation and Suzuki methods are more amenable to industrial-scale production.

Optimization and Industrial Considerations

Solvent and Catalyst Selection

  • Dipolar Aprotic Solvents : DMF and NMP enhance reaction rates but require stringent drying.

  • Catalysts : Palladium-based catalysts for Suzuki coupling must tolerate fluorine substituents without defluorination.

Purification Techniques

  • Liquid-Liquid Extraction : Separates hydrophilic intermediates (e.g., sodium salts) from organic byproducts.

  • Crystallization : Target compound isolation via pH-controlled precipitation (pH 2–3) .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(2,5-Difluorophenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(2,5-Difluorophenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group and carboxylic acid moiety allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural Significance :

  • The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and acidity.

Potential Applications:

  • As a pharmacophore in antimicrobial agents (e.g., anti-Staphylococcus aureus activity) .
  • Intermediate in synthesizing hydrazone derivatives for drug development .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituents Key Properties/Biological Activity Reference
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid ~250.2* -OH (C3), -C6H3F2 (C4, 2,5-F) Enhanced H-bonding, antimicrobial potential
4-(2,5-Difluorophenyl)benzoic acid (dFPB6) 234.2 -C6H3F2 (C4, 2,5-F) Lower polarity; used in virulence suppression studies
2,5-Difluoro-4-methylbenzoic acid 172.1 -CH3 (C4), -F (C2,5) Reduced acidity; higher lipophilicity
4-(3,4-Difluorophenyl)benzoic acid (dFPB4) 234.2 -C6H3F2 (C4, 3,4-F) Altered electronic effects due to fluorine positioning
4-(2,5-Difluorophenyl)-4-oxobutanoic acid 214.0 -F (C2,5), -COCH2COOH Ketone group increases reactivity; metabolic intermediate

*Calculated based on analogous compounds in and .

Structural and Electronic Differences

Hydroxyl Group Impact: The 3-hydroxy group in the target compound increases acidity compared to non-hydroxylated analogs (e.g., dFPB6). In contrast, methyl or iodo substituents (e.g., 2,5-Difluoro-4-methylbenzoic acid or 2,5-Difluoro-4-iodo-3-methylbenzoic acid) prioritize lipophilicity and steric bulk, favoring membrane penetration .

Fluorine Substitution Patterns: 2,5-Difluorophenyl vs. Ortho vs. Para Fluorine: In Sitagliptin Impurity 3 (4-(2,5-difluorophenyl)butanoic acid derivative), the extended aliphatic chain reduces aromatic interactions but maintains fluorine-derived metabolic resistance .

Physicochemical Properties

Acidity: The 3-hydroxy group lowers the pKa of the benzoic acid moiety (estimated pKa ~2.5–3.0) compared to non-hydroxylated analogs (pKa ~4.0–4.5).

Solubility :

  • Increased polarity from the hydroxyl group improves aqueous solubility, whereas methyl or halogenated analogs (e.g., 2,5-Difluoro-4-iodo-3-methylbenzoic acid) favor organic solvents .

Q & A

Q. What are the common synthetic routes for 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the difluorophenyl group to a benzoic acid scaffold. For example, fluorinated aryl boronic acids can react with halogenated hydroxybenzoic acid precursors under palladium catalysis . Optimization includes:

  • Temperature control : Reactions often require 80–110°C to balance reactivity and side-product formation.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency for electron-deficient aryl groups .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) quantify purity (>98%) and detect impurities .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -125 ppm for aromatic F), while ¹H NMR confirms hydroxyl and aromatic proton environments .
  • Mass spectrometry (HRMS) : ESI-MS in negative ion mode ([M-H]⁻) provides accurate mass confirmation (theoretical m/z: 266.03) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O-H···O between hydroxyl and carboxyl groups) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound in coupling reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature increases the carboxyl group’s acidity (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs), enhancing its reactivity in esterification or amidation . Key considerations:

  • Ortho/para fluorine positioning : 2,5-Difluorophenyl groups induce steric hindrance, slowing nucleophilic attacks but improving regioselectivity in cross-couplings .
  • DFT calculations : Predict reaction pathways by modeling charge distribution (e.g., carboxylate anion stabilization via resonance with fluorine) .

Q. What strategies can resolve discrepancies in reported biological activities of fluorinated benzoic acid derivatives across different studies?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., caffeic acid for antioxidant activity comparisons) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfate or glucuronide conjugates) that may alter bioactivity .
  • Structural analogs : Compare this compound with 3,5-difluoro-2-hydroxybenzoic acid to isolate substituent effects .

Q. How can computational modeling predict the crystal packing and supramolecular interactions of this compound?

Methodological Answer:

  • Supramolecular synthon analysis : Identify recurring hydrogen-bonding motifs (e.g., carboxylic acid dimers) using Mercury Software .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H interactions contribute ~12% to crystal packing) .
  • Polymorph screening : Solvent-drop grinding with acetonitrile or methanol explores polymorph stability .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Solvent parameterization : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, high δP solvents (e.g., DMSO) disrupt hydrogen-bonding networks .
  • Temperature-dependent studies : Measure solubility in ethanol/water mixtures (0–60°C) to identify eutectic points .
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance aqueous solubility via non-covalent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.